molecular formula C10H12BrF B13503623 4-(3-Bromopropyl)-3-fluorotoluene

4-(3-Bromopropyl)-3-fluorotoluene

Cat. No.: B13503623
M. Wt: 231.10 g/mol
InChI Key: DOVZXONWDKCDMZ-UHFFFAOYSA-N
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Description

4-(3-Bromopropyl)-3-fluorotoluene is an organic compound that features a benzene ring substituted with a bromopropyl group and a fluorine atom. This compound is of interest in organic synthesis and various chemical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromopropyl)-3-fluorotoluene typically involves the bromination of 3-fluorotoluene followed by a nucleophilic substitution reaction with 1,3-dibromopropane. The reaction conditions often include the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromopropyl)-3-fluorotoluene can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group on the benzene ring can be oxidized to form a carboxylic acid.

    Reduction: The bromopropyl group can be reduced to a propyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Conditions typically involve aprotic solvents and moderate temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether are typical reducing agents.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: The major product is 4-(3-carboxypropyl)-3-fluorotoluene.

    Reduction: The major product is 4-(3-propyl)-3-fluorotoluene.

Scientific Research Applications

4-(3-Bromopropyl)-3-fluorotoluene is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Potential use in the development of pharmaceuticals and as a building block for drug synthesis.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Bromopropyl)-3-fluorotoluene in chemical reactions involves the electrophilic nature of the bromine atom, which makes it susceptible to nucleophilic attack. The fluorine atom on the benzene ring can influence the reactivity and stability of the compound through inductive and resonance effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Chloropropyl)-3-fluorotoluene
  • 4-(3-Bromopropyl)-2-fluorotoluene
  • 4-(3-Bromopropyl)-3-chlorotoluene

Uniqueness

4-(3-Bromopropyl)-3-fluorotoluene is unique due to the presence of both a bromopropyl group and a fluorine atom on the benzene ring

Properties

Molecular Formula

C10H12BrF

Molecular Weight

231.10 g/mol

IUPAC Name

1-(3-bromopropyl)-2-fluoro-4-methylbenzene

InChI

InChI=1S/C10H12BrF/c1-8-4-5-9(3-2-6-11)10(12)7-8/h4-5,7H,2-3,6H2,1H3

InChI Key

DOVZXONWDKCDMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CCCBr)F

Origin of Product

United States

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